Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Including crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield piperidine oxides.
Reduction: Can produce reduced piperidine derivatives.
Substitution: Leads to various substituted piperidine compounds.
Scientific Research Applications
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction Pathways: Modulating intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Rac-tert-butyl (3r,4s)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- Rac-tert-butyl (3r,4s)-3-amino-4-(4-chlorophenyl)piperidine-1-carboxylate
Uniqueness
Rac-tert-butyl (3r,4s)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRAUYZWZUTUAO-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.